
2,2-Dimethylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclohexane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. It is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Chlorination: One common method for preparing sulfonyl chlorides involves the oxidative chlorination of thiol derivatives.
Chlorosulfonation: Another method involves the chlorosulfonation of S-alkyl isothiourea salts using reagents like sodium hypochlorite or N-chlorosuccinimide.
Industrial Production Methods: Industrial production of sulfonyl chlorides typically employs large-scale oxidative chlorination processes due to their efficiency and scalability. These methods often use readily available reagents and mild reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: While the compound itself is typically used as an oxidizing agent, it can also be reduced under specific conditions to form sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Applications De Recherche Scientifique
Chemistry: 2,2-Dimethylcyclohexane-1-sulfonyl chloride is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, sulfonamides derived from this compound are used as antibiotics, diuretics, and antidiabetic agents. The sulfonyl chloride group is crucial for the biological activity of these compounds, as it can form stable covalent bonds with biological targets .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcyclohexane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group is replaced by the nucleophile, forming a stable covalent bond .
Comparaison Avec Des Composés Similaires
Cyclohexane-1-sulfonyl chloride: Similar structure but lacks the two methyl groups at the 2-position.
2,2-Dimethylcyclopentane-1-sulfonyl chloride: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Adamantane-1-sulfonyl chloride: Contains an adamantane ring instead of a cyclohexane ring.
Uniqueness: 2,2-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s reactivity and the stability of the products formed in its reactions, making it distinct from other sulfonyl chlorides .
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
2,2-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
IGEKMGZNYCFGMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


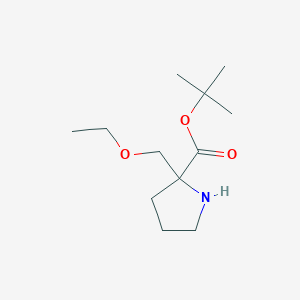
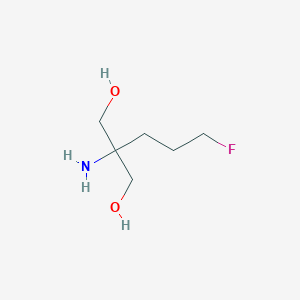
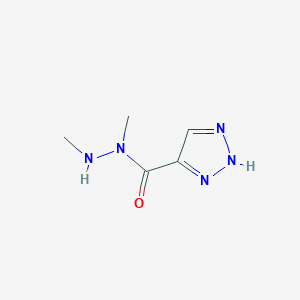
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
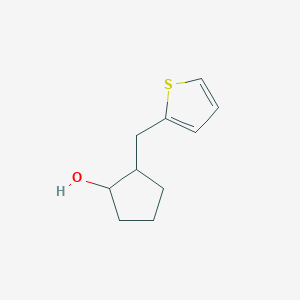
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)



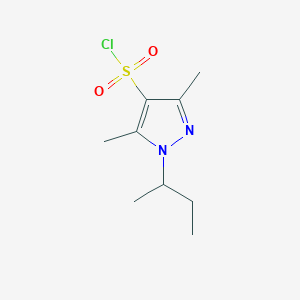
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)

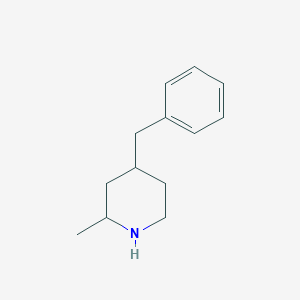
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
